

# 4-Benzamidobutanoic Acid: A Technical Guide to Safety and Toxicity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-benzamidobutanoic acid*

Cat. No.: *B1328938*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Benzamidobutanoic acid**, also known as N-benzoyl-gamma-aminobutyric acid (N-benzoyl-GABA), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). Its pharmacological and toxicological properties are of interest to researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for **4-benzamidobutanoic acid**, including quantitative toxicity data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic pathways and experimental workflows.

## Chemical and Physical Properties

| Property          | Value                                                                  |
|-------------------|------------------------------------------------------------------------|
| IUPAC Name        | 4-(benzoylamino)butanoic acid                                          |
| Synonyms          | N-benzoyl-gamma-aminobutyric acid, N-benzoyl-GABA, BG1                 |
| CAS Number        | 5746-16-7                                                              |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>                        |
| Molecular Weight  | 207.23 g/mol                                                           |
| Appearance        | Solid (form may vary)                                                  |
| Solubility        | Information not readily available; likely soluble in organic solvents. |

## Toxicological Data

A comprehensive review of available literature indicates that specific, detailed toxicological studies on **4-benzamidobutanoic acid** are limited. The majority of the information is derived from a study on GABA derivatives and general toxicological principles for related structures.

### Acute Oral Toxicity

One study reported that the toxicity of **4-benzamidobutanoic acid** (referred to as BG1) was "practically undetectable in rat following administration of the compounds up to 1 g/kg".[\[1\]](#) This suggests a low acute oral toxicity profile.

Table 1: Acute Oral Toxicity of **4-Benzamidobutanoic Acid**

| Test Species | Route of Administration | LD <sub>50</sub> (mg/kg) | Observations                      | Reference           |
|--------------|-------------------------|--------------------------|-----------------------------------|---------------------|
| Rat          | Oral                    | > 1000                   | Practically undetectable toxicity | <a href="#">[1]</a> |

## Genotoxicity

No specific genotoxicity studies for **4-benzamidobutanoic acid** were identified in the public domain. To assess the potential for genotoxicity, a standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test, would be required.

Table 2: Genotoxicity Data for **4-Benzamidobutanoic Acid**

| Test                                         | Test System                                                                                    | Concentration Range | Metabolic Activation | Result            | Reference |
|----------------------------------------------|------------------------------------------------------------------------------------------------|---------------------|----------------------|-------------------|-----------|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) | Not Available       | With and without S9  | No Data Available | N/A       |
| In Vitro Mammalian Cell Micronucleus Test    | Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79)                  | Not Available       | With and without S9  | No Data Available | N/A       |

## Skin Irritation and Sensitization

There is no available data on the potential of **4-benzamidobutanoic acid** to cause skin irritation or sensitization. Standard in vivo or in vitro tests would be necessary to evaluate these endpoints.

Table 3: Skin Irritation and Sensitization Data for **4-Benzamidobutanoic Acid**

| Test                                                        | Test Species/System                                          | Concentration | Observation       | Classification | Reference |
|-------------------------------------------------------------|--------------------------------------------------------------|---------------|-------------------|----------------|-----------|
| Skin Irritation<br>(e.g., Draize Test)                      | Rabbit (in vivo) or Reconstructed Human Epidermis (in vitro) | Not Available | No Data Available | Not Classified | N/A       |
| Skin Sensitization<br>(e.g., Local Lymph Node Assay - LLNA) | Mouse (in vivo)                                              | Not Available | No Data Available | Not Classified | N/A       |

## Experimental Protocols

Detailed experimental protocols for the toxicological assays mentioned above are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is used to estimate the LD<sub>50</sub> value with a reduced number of animals.

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days.
- **Housing and Feeding:** Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum. Food is withheld overnight before dosing.

- Dose Administration: The test substance is administered orally by gavage. The volume administered is typically 1-2 mL/100g body weight.
- Dosing Procedure: A single animal is dosed at a time. The first animal receives a dose one step below the best estimate of the LD<sub>50</sub>. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- Data Analysis: The LD<sub>50</sub> is calculated using the maximum likelihood method.

## **Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Test Guideline 471)**

This in vitro assay is used to detect gene mutations.

- Test Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and an *Escherichia coli* strain (e.g., WP2 uvrA), which are auxotrophic for histidine or tryptophan, respectively, are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to account for the metabolic conversion of the test substance into a mutagen.
- Procedure (Plate Incorporation Method):
  - The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.
  - The mixture is poured onto minimal glucose agar plates.
  - Plates are incubated at 37 °C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it

causes a concentration-related increase in the number of revertant colonies.[2][3][4]

## In Vitro Mammalian Cell Micronucleus Test (Based on OECD Test Guideline 487)

This assay detects chromosomal damage (clastogenicity and aneugenicity).

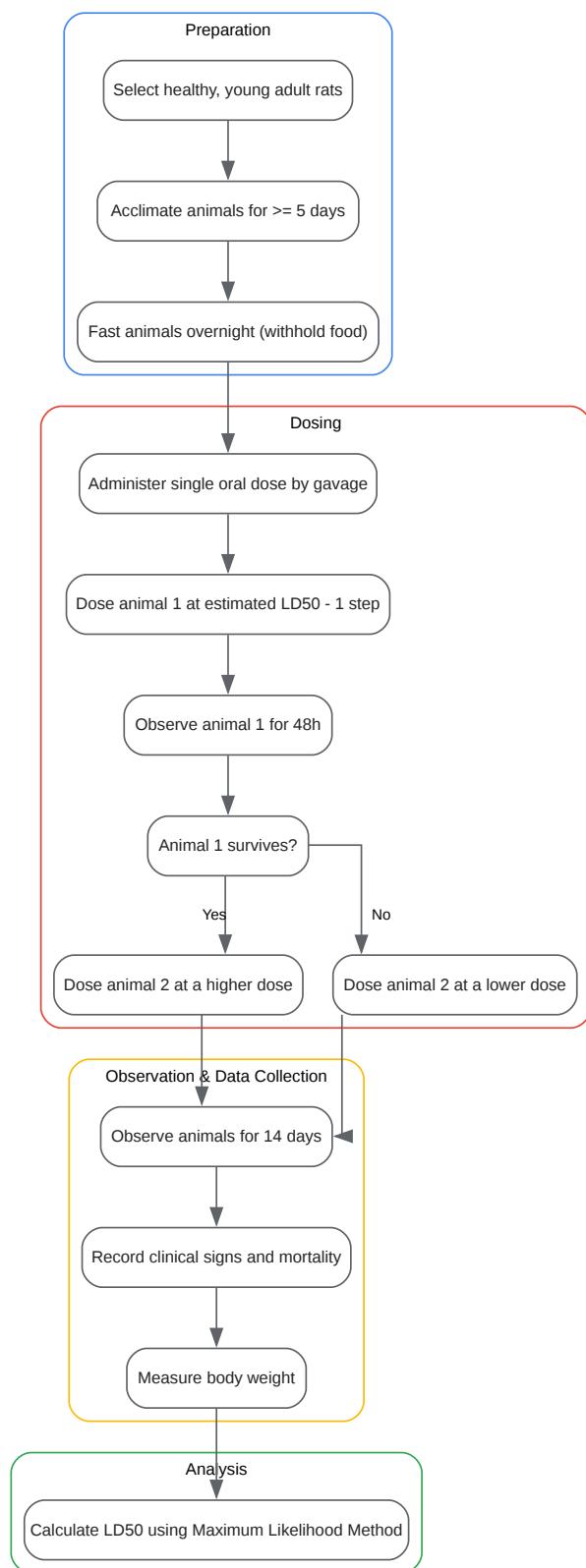
- Cell Cultures: Cultured mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, V79), are used.
- Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
- Procedure:
  - Cells are exposed to the test substance at various concentrations for a defined period.
  - Following treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.
  - Cells are harvested, fixed, and stained.
- Data Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored. A significant, concentration-dependent increase in micronucleus frequency indicates genotoxic potential.

## Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Test Guideline 429)

This in vivo assay assesses the potential of a substance to induce allergic contact dermatitis.[5]

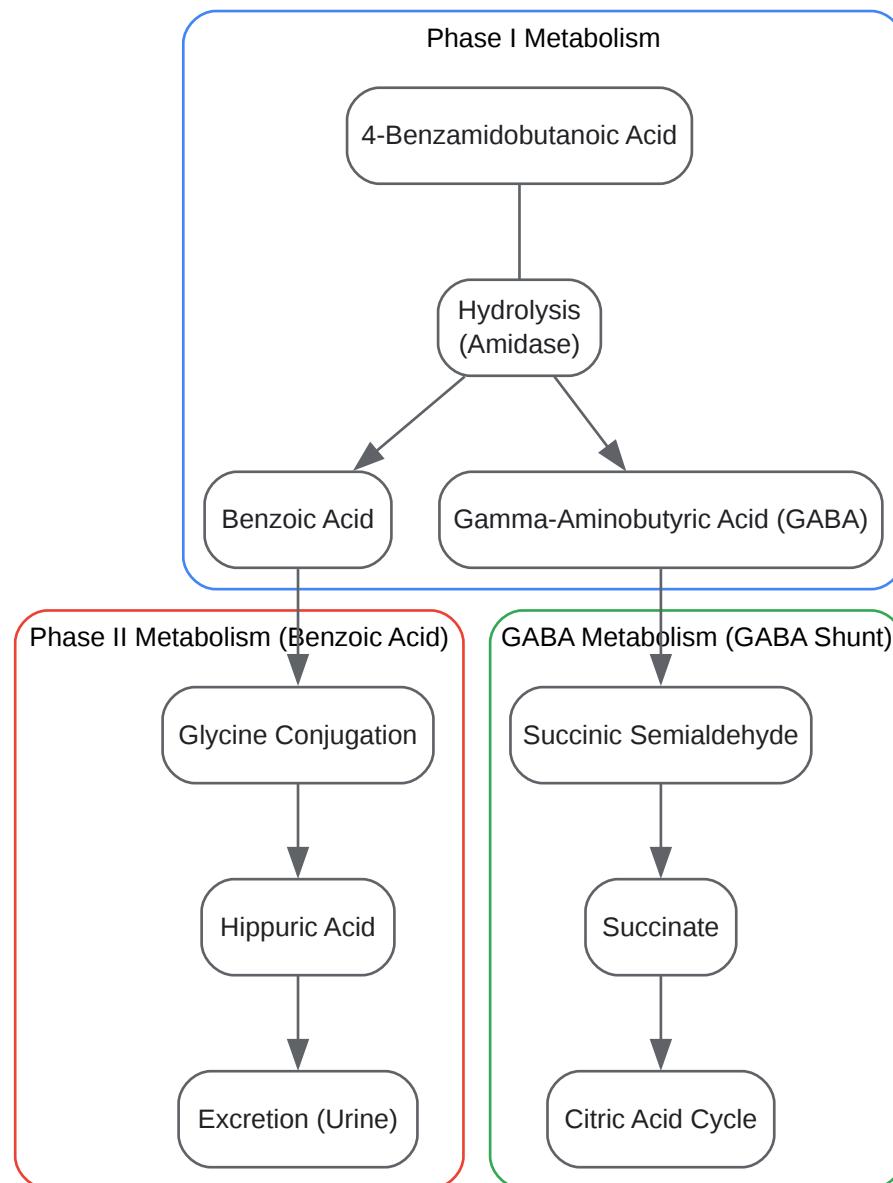
- Test Animals: Female CBA/J or BALB/c mice are typically used.
- Procedure:
  - The test substance is applied topically to the dorsum of both ears of the mice for three consecutive days.

- On day 5, a radiolabeled precursor of DNA synthesis (e.g.,  $^3\text{H}$ -methyl thymidine) is injected intravenously.
- After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is  $\geq 3$ .[\[6\]](#)[\[7\]](#)


## Putative Metabolic Pathway

Specific metabolic studies for **4-benzamidobutanoic acid** are not available. However, based on its chemical structure as an N-acylated amino acid, a likely metabolic pathway involves hydrolysis of the amide bond.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This would break down the molecule into its constituent parts: benzoic acid and gamma-aminobutyric acid (GABA). Both of these compounds have well-characterized metabolic pathways.

- Benzoic Acid Metabolism: Benzoic acid is primarily metabolized in the liver by conjugation with glycine to form hippuric acid, which is then excreted in the urine.[\[13\]](#)
- GABA Metabolism: GABA is metabolized via the GABA shunt, a metabolic pathway that converts GABA to succinate, which can then enter the citric acid cycle.[\[14\]](#)


## Visualizations

### Experimental Workflow for Acute Oral Toxicity (OECD 425)

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

# Proposed Metabolic Pathway of 4-Benzamidobutanoic Acid



[Click to download full resolution via product page](#)

Caption: Proposed Metabolic Pathway for **4-Benzamidobutanoic Acid**.

## Conclusion

The available data suggests that **4-benzamidobutanoic acid** has a low acute oral toxicity profile. However, there is a significant lack of data regarding its potential for genotoxicity, skin irritation, and sensitization. Professionals in drug development and research should exercise caution and consider conducting further toxicological studies based on standardized protocols to fill these data gaps before proceeding with further development or use of this compound. The proposed metabolic pathway, involving hydrolysis to benzoic acid and GABA, provides a basis for understanding its potential biotransformation and clearance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enfo.hu [enfo.hu]
- 3. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle effects on skin sensitizing potency of four chemicals: assessment using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzamidobutanoic Acid: A Technical Guide to Safety and Toxicity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328938#4-benzamidobutanoic-acid-safety-and-toxicity-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)